molecular formula C10H9ClN4 B2922496 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine CAS No. 1179266-29-5

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine

Cat. No.: B2922496
CAS No.: 1179266-29-5
M. Wt: 220.66
InChI Key: ITNNAWGNIVCWRJ-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H9ClN4. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrimidine rings make it particularly versatile for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-7(2)14-10(15-8(6)11)9-12-4-3-5-13-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNNAWGNIVCWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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